molecular formula C10H16N2O4 B3104988 (S)-3-Boc-amino-2,6-dioxopiperidine CAS No. 151367-92-9

(S)-3-Boc-amino-2,6-dioxopiperidine

Cat. No.: B3104988
CAS No.: 151367-92-9
M. Wt: 228.24 g/mol
InChI Key: TUGRLMXVKASPTN-LURJTMIESA-N
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Description

(S)-3-Boc-amino-2,6-dioxopiperidine is a chemical compound with significant relevance in various fields of scientific research. The compound is characterized by its piperidine ring structure, which is substituted with a Boc (tert-butoxycarbonyl) protected amino group at the 3-position and two oxo groups at the 2 and 6 positions. This structural configuration imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Boc-amino-2,6-dioxopiperidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

    Oxidation: The piperidine ring is oxidized at the 2 and 6 positions using oxidizing agents like potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Boc-amino-2,6-dioxopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic conditions for deprotection, followed by nucleophilic substitution.

Major Products:

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing the oxo groups.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-3-Boc-amino-2,6-dioxopiperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (S)-3-Boc-amino-2,6-dioxopiperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected, allowing the compound to participate in various biochemical pathways. The oxo groups at the 2 and 6 positions can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

    (S)-3-Amino-2,6-dioxopiperidine: Lacks the Boc protection, making it more reactive.

    (S)-3-Boc-amino-2,6-dioxopiperazine: Contains a piperazine ring instead of a piperidine ring, altering its chemical properties.

Uniqueness: (S)-3-Boc-amino-2,6-dioxopiperidine is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This protection allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGRLMXVKASPTN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of N-(tert-butoxy carbonyl)-L-glutamine (4.92 g, 20 mmol) and carbonyl diimidazole (3.24 g, 20 mmol) in THF (100 mL) was refluxed for 16 h. Thereafter, solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 203 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) m/z 227 [M-1]+.
Name
N-(tert-butoxy carbonyl)-L-glutamine
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

2,6-Dioxo-3-(t-butoxycarbonylamino)piperidine (3) was prepared and isolated as follows. A solution of N-(t-butoxycarbonyl)-L-glutamine (4.92 g) and carbonyl diimidazole (1.70 g) in THF (100 mL) was refluxed for 9 h. The solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 3 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) 227 [M-1]+.
Name
N-(t-butoxycarbonyl)-L-glutamine
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 2
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 3
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 4
Reactant of Route 4
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 5
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 6
(S)-3-Boc-amino-2,6-dioxopiperidine

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